Homo Tamsulosin
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Description
Tamsulosin is a third-generation uroselective α1A adrenoceptor antagonist . It is primarily used for the treatment of lower urinary tract symptoms that are suggestive of benign prostatic hyperplasia . It is mostly used in a modified-release (MR) formulation, but an oral controlled absorption system (OCAS) and a ‘without-water’ tablet formulation are also available in some countries .
Synthesis Analysis
Tamsulosin is extensively metabolized by CYP-450 in the liver . A study aimed to prepare tamsulosin hydrochloride (HCl)-loaded in situ gelling formulation by using hydroxypropyl methylcellulose (HPMC), gellan gum, poloxamer 188, and benzalkonium chloride . The steps for preparation of tamsulosin from starting material L-tyrosine are fewer and the yield is higher than that of the conventional method .
Molecular Structure Analysis
Tamsulosin has a molecular formula of C20H28N2O5S with an average mass of 408.512 Da . It is chemically 5-[(2R)-2-[2-(2-ethoxy phenoxy)ethyl amino] propyl]-2-methoxy benzene sulfonamide .
Chemical Reactions Analysis
Tamsulosin is extensively metabolized by CYP-450 in the liver . It is chemically 5-[(2R)-2-[2-(2-ethoxy phenoxy)ethyl amino] propyl]-2-methoxy benzene sulfonamide . The chemical name is (-)-®-5-[2-[[2-(o-Ethoxyphenoxy) ethyl]amino]propyl]-2-methoxybenzenesulfonamide, monohydrochloride .
Physical And Chemical Properties Analysis
Tamsulosin is a white crystalline powder . It is sparingly soluble in water and methanol, slightly soluble in glacial acetic acid and ethanol, and practically insoluble in ether . It has a molecular weight of 444.98 g/mol and melts with decomposition at approximately 230°C .
Safety And Hazards
properties
IUPAC Name |
5-[(2R)-2-[3-(2-ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5S/c1-4-27-18-8-5-6-9-19(18)28-13-7-12-23-16(2)14-17-10-11-20(26-3)21(15-17)29(22,24)25/h5-6,8-11,15-16,23H,4,7,12-14H2,1-3H3,(H2,22,24,25)/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCZDWIAGIVEA-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652598 |
Source
|
Record name | 5-[(2R)-2-{[3-(2-Ethoxyphenoxy)propyl]amino}propyl]-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homo Tamsulosin | |
CAS RN |
1217771-89-5 |
Source
|
Record name | 5-[(2R)-2-{[3-(2-Ethoxyphenoxy)propyl]amino}propyl]-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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